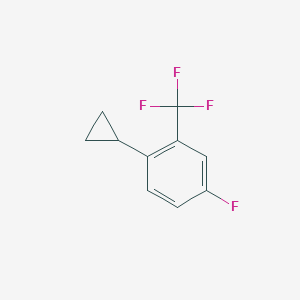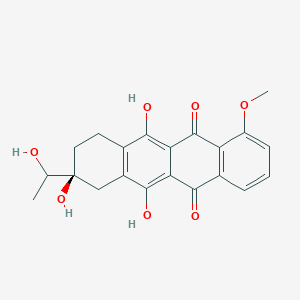
(9S)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers) is a metabolite of daunorubicin, an anthracycline antibiotic used primarily in cancer treatment. The compound retains the core structure responsible for its interaction with biological systems but lacks the glycosidic linkage found in the complete molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deoxy Daunorubicinol Aglycone involves the chemical modification of daunorubicin. The process typically includes the removal of the glycosidic linkage to yield the aglycone form. Specific reaction conditions and reagents used in the synthesis are not widely documented in public literature .
Industrial Production Methods: Industrial production methods for 7-Deoxy Daunorubicinol Aglycone are not extensively detailed in available sources. it is likely that the production involves large-scale chemical synthesis techniques similar to those used for other anthracycline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Deoxy Daunorubicinol Aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the target application .
Major Products Formed: The major products formed from these reactions include various derivatives of the aglycone, which may have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
7-Deoxy Daunorubicinol Aglycone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the metabolism and pharmacokinetics of daunorubicin and its derivatives. Additionally, it serves as a reference material in analytical chemistry and is used in the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 7-Deoxy Daunorubicinol Aglycone involves its interaction with DNA. Similar to daunorubicin, it forms complexes with DNA by intercalating between base pairs. This interaction inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
Comparison: 7-Deoxy Daunorubicinol Aglycone is unique due to its lack of glycosidic linkage, which differentiates it from other anthracyclines like daunorubicin and doxorubicin. This structural difference affects its pharmacokinetics and biological activity, making it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C21H20O7 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(9S)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H20O7/c1-9(22)21(27)7-6-10-12(8-21)19(25)15-16(17(10)23)20(26)14-11(18(15)24)4-3-5-13(14)28-2/h3-5,9,22-23,25,27H,6-8H2,1-2H3/t9?,21-/m0/s1 |
InChI-Schlüssel |
FCGIQQFXNIJXMK-AVVMVFNYSA-N |
Isomerische SMILES |
CC([C@@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Kanonische SMILES |
CC(C1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


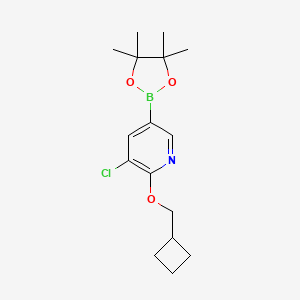

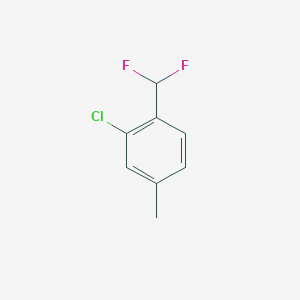
![(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15339340.png)

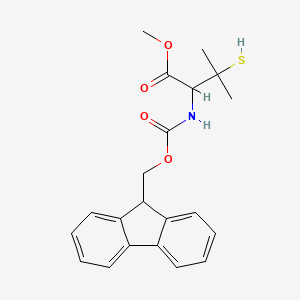

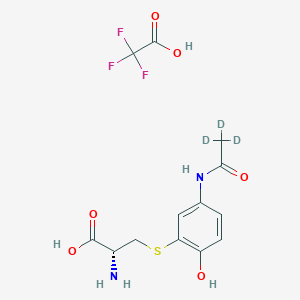

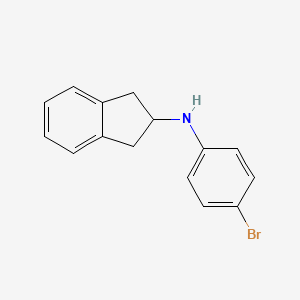

![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)
